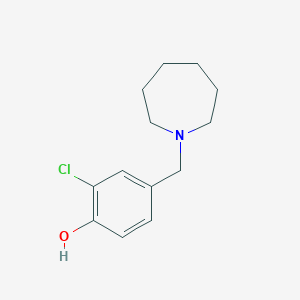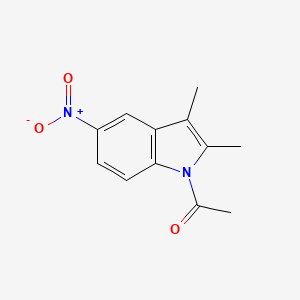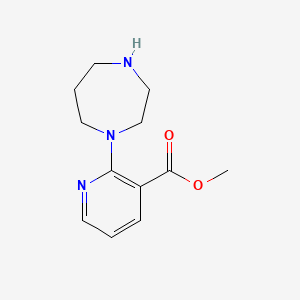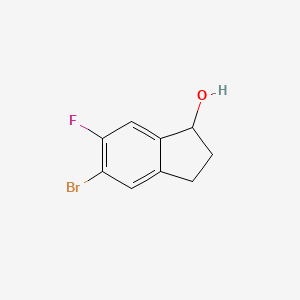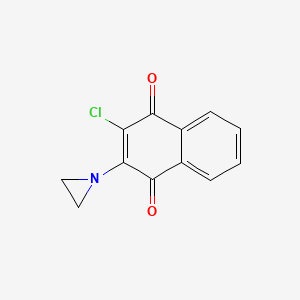
3-Cyano-6,7-dichlorochromone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Cyano-6,7-dichlorochromone is a heterocyclic organic compound with the molecular formula C₁₀H₃Cl₂NO₂. It is characterized by the presence of a chromone core substituted with cyano and dichloro groups.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Cyano-6,7-dichlorochromone typically involves the cyanoacetylation of appropriate precursors. One common method includes the reaction of 6,7-dichlorochromone with cyanoacetic acid under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of solvents and reagents would be carefully controlled to minimize waste and environmental impact .
Chemical Reactions Analysis
Types of Reactions: 3-Cyano-6,7-dichlorochromone can undergo various chemical reactions, including:
Substitution Reactions: The cyano and dichloro groups can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The chromone core can be subjected to oxidation or reduction under appropriate conditions.
Coupling Reactions: It can be used in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boron reagents are commonly used in Suzuki–Miyaura coupling.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted chromones, while coupling reactions can produce complex biaryl compounds .
Scientific Research Applications
3-Cyano-6,7-dichlorochromone has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It can be used in the study of enzyme inhibition and as a probe for biological assays.
Industry: Used in the production of dyes, pigments, and other specialty chemicals
Mechanism of Action
The mechanism of action of 3-Cyano-6,7-dichlorochromone involves its interaction with specific molecular targets. For example, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking substrate access. The cyano and dichloro groups play a crucial role in its binding affinity and specificity. The exact pathways involved can vary depending on the biological context and the specific target .
Comparison with Similar Compounds
- 3-Cyano-6,7-dimethylchromone
- 3-Bromo-6-isopropylchromone
- 3-Bromo-6-tert-butylchromone
- 6,7-Dichlorochromone
Comparison: 3-Cyano-6,7-dichlorochromone is unique due to the presence of both cyano and dichloro groups, which confer distinct chemical properties and reactivityFor instance, the presence of the cyano group can enhance its ability to participate in nucleophilic substitution reactions, while the dichloro groups can influence its electronic properties and stability .
Properties
CAS No. |
288399-55-3 |
|---|---|
Molecular Formula |
C10H3Cl2NO2 |
Molecular Weight |
240.04 g/mol |
IUPAC Name |
6,7-dichloro-4-oxochromene-3-carbonitrile |
InChI |
InChI=1S/C10H3Cl2NO2/c11-7-1-6-9(2-8(7)12)15-4-5(3-13)10(6)14/h1-2,4H |
InChI Key |
BWBXTNKDGXQQQX-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C(=CC(=C1Cl)Cl)OC=C(C2=O)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



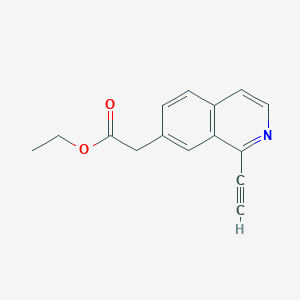

![7-Propyl-2,4-diazaspiro[5.5]undecane-1,3,5-trione](/img/structure/B11873763.png)
![(1S,3S,5R)-3-((tert-butyldimethylsilyl)oxy)tricyclo[3.2.0.02,7]heptan-6-one](/img/structure/B11873771.png)

